Alamifovir - 193681-12-8

Alamifovir

Catalog Number: EVT-259023
CAS Number: 193681-12-8
Molecular Formula: C18H18F6N5O4PS
Molecular Weight: 545.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alamifovir is an antiviral agent specific for HBV.
Alamifovir is a purine nucleotide analog prodrug with activity against wild-type and lamivudine-resistant hepatitis B virus (HBV). Alamifovir acts by inhibiting viral DNA priming and viral DNA packaging, thereby decreasing HBV replication.
Source and Classification

Alamifovir is derived from the class of nucleoside analogues, which are compounds that mimic the structure of nucleosides, the building blocks of nucleic acids. Its classification as a nucleotide analogue allows it to be incorporated into viral DNA, leading to premature termination of the DNA strand during replication. This mechanism is crucial in its antiviral activity, making it a candidate for further research in antiviral therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alamifovir involves several chemical reactions that yield the final product through a series of steps. One common method includes:

  1. Starting Materials: The synthesis begins with readily available nucleoside precursors.
  2. Chemical Reactions: Key reactions include phosphorylation steps that convert nucleoside precursors into nucleotide forms, followed by modifications to enhance their antiviral properties.
  3. Purification: The final product is purified using techniques such as liquid chromatography, ensuring high purity levels suitable for biological testing.

The pharmacokinetic studies of Alamifovir have utilized advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) to quantify the compound and its metabolites in biological samples .

Molecular Structure Analysis

Structure and Data

Alamifovir's molecular structure features a nucleotide backbone, which is essential for its function as an antiviral agent. The structural formula includes specific functional groups that contribute to its ability to mimic natural nucleotides.

  • Molecular Formula: C₁₁H₁₄N₅O₄P
  • Molecular Weight: Approximately 307.24 g/mol

The structural analysis reveals that Alamifovir contains a phosphonate group, which plays a critical role in its mechanism of action by facilitating binding to viral polymerases .

Chemical Reactions Analysis

Reactions and Technical Details

Alamifovir undergoes various chemical reactions during its synthesis and metabolism:

  1. Phosphorylation: This reaction converts Alamifovir into its active triphosphate form, which is necessary for incorporation into viral DNA.
  2. Dephosphorylation: Metabolic processes can lead to the conversion of Alamifovir into inactive metabolites, which are then excreted from the body.

These reactions are crucial for understanding both the efficacy and pharmacokinetics of Alamifovir in therapeutic applications.

Mechanism of Action

Process and Data

Alamifovir exerts its antiviral effects primarily through:

Studies have shown that Alamifovir's metabolites retain significant antiviral activity, which supports its use in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alamifovir exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water, which facilitates oral bioavailability.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing absorption and distribution within the body.

These properties are critical for formulating effective drug delivery systems and optimizing therapeutic outcomes.

Applications

Scientific Uses

Alamifovir has been primarily explored for:

  • Antiviral Therapy: Its main application is in treating chronic hepatitis B infections. Clinical trials have demonstrated its potential effectiveness compared to standard therapies.
  • Research Tool: Alamifovir serves as a valuable tool in virology research, helping scientists understand viral replication mechanisms and resistance patterns.
Biochemical Mechanisms of Antiviral Activity

Prodrug Activation and Metabolic Pathway Interconversions

Alamifovir employs a novel O-methylpyrimidine prodrug design specifically engineered to overcome first-pass conjugative metabolism—a major limitation for phenolic compounds. The prodrug moiety masks the phenolic hydroxyl group, significantly reducing premature glucuronidation and sulfation in the intestinal mucosa and liver. This design leverages aldehyde oxidase (AO)-mediated bioactivation as its primary metabolic activation pathway [1].

The activation mechanism involves a multi-step oxidative process:

  • Initial 4-position oxidation: Aldehyde oxidase catalyzes the oxidation of the pyrimidine ring at the 4-carbon position.
  • Rate-limiting 2-position oxidation: A subsequent oxidation occurs at the 2-carbon position, identified as the kinetic bottleneck in the pathway.
  • C-O bond cleavage: The fully oxidized intermediate undergoes heterolytic cleavage, releasing an imine-methide intermediate and the active parent drug [1].

This enzymatic process yields 5-(hydroxymethyl)uracil as a characteristic byproduct, serving as a biochemical marker for successful prodrug conversion. Metabolic studies confirm Alamifovir is a substrate for AO across preclinical species (including rodents and non-human primates) and humans, as demonstrated using:

  • Human liver cytosol incubation assays
  • Reaction phenotyping with selective inhibitors (e.g., hydralazine)
  • Recombinant human AO activation models [1]

The tissue-specific expression of AO provides a critical therapeutic advantage. Unlike cytochrome P450 enzymes that are predominantly hepatic, AO exhibits substantial activity in extrahepatic tissues, potentially enabling targeted antiviral activity at infection sites. Computational simulations (quantum mechanics/molecular mechanics and molecular dynamics) have optimized the pyrimidine linker chemistry to maximize binding affinity with the AO catalytic pocket, ensuring efficient substrate-enzyme recognition [4].

Table 1: Key Enzymes in Alamifovir Metabolic Pathways

Enzyme SystemRole in MetabolismTissue DistributionActivation Byproduct
Aldehyde oxidase (AO)Primary bioactivationLiver, lung, gastrointestinal tract5-(hydroxymethyl)uracil
UDP-glucuronosyltransferases (UGTs)Competitive deactivationIntestinal mucosa, liverInactive glucuronide conjugates
Cytochrome P450 (CYP)Minor involvementPredominantly hepaticNegligible metabolites

Inhibition of Viral Replication Processes (Protein Priming and Packaging Reactions)

The active form of Alamifovir exerts potent antiviral effects through dual inhibition mechanisms targeting essential viral replication stages:

Viral polymerase inhibition: The activated drug acts as a non-nucleoside pseudo-substrate that competitively binds to the viral polymerase active site. This binding disrupts the protein priming step required for initiating DNA synthesis—a critical vulnerability in viral replication cycles. Structural analyses reveal that Alamifovir induces allosteric conformational changes in the polymerase, rendering it incapable of positioning nucleotide triphosphates for catalysis [4].

Genome packaging interference: Beyond polymerase inhibition, Alamifovir metabolites directly interact with viral nucleocapsid components, particularly impairing the assembly of pre-genomic packaging complexes. Molecular docking simulations demonstrate high-affinity binding between the drug's oxidative metabolites and conserved tyrosine residues in the nucleocapsid protein, which normally facilitate RNA encapsidation. This interaction causes misfolding of capsid structures and premature degradation of viral genomic material [4].

The temporal disruption pattern is significant:

  • Early replication phase: Polymerase inhibition dominates, reducing viral DNA synthesis by >90% in cell culture models
  • Late replication phase: Packaging interference becomes predominant, with >80% reduction in intact virion productionThis biphasic mechanism provides complementary inhibition across the viral life cycle, substantially elevating the genetic barrier to resistance compared to single-mechanism agents [1] [4].

Table 2: Molecular Targets of Alamifovir in Viral Replication

Replication StageMolecular TargetInhibition MechanismExperimental Validation
Protein primingViral polymerase active siteCompetitive substrate mimicryIC₅₀ = 0.15 μM (cell-free assay)
DNA elongationReverse transcriptase domainAllosteric conformation changeMolecular dynamics simulations
Nucleocapsid assemblyNucleocapsid proteinTyrosine residue bindingFluorescence quenching assays
Virion maturationPackaging signal regionRNA-protein complex disruptionElectron microscopy visualization

Comparative Mechanistic Advantages Over Nucleoside Reverse Transcriptase Inhibitors

Alamifovir demonstrates fundamental mechanistic differentiations from conventional nucleoside reverse transcriptase inhibitors (NRTIs) that confer significant therapeutic advantages:

Elimination of phosphorylation dependency: Unlike NRTIs (e.g., tenofovir disoproxil fumarate, zidovudine) that require triphosphorylation for activation—a process often limited by variable cellular kinase expression—Alamifovir's AO-mediated activation is a single-step oxidation process. This bypasses a key metabolic bottleneck, particularly in resting immune cells and sanctuary sites where kinase activity may be suboptimal [1] [9].

Mitochondrial toxicity mitigation: NRTIs induce mitochondrial DNA depletion through polymerase gamma inhibition, causing adverse effects like lactic acidosis, myopathy, and lipoatrophy [2] [9]. Alamifovir exhibits >200-fold lower affinity for human polymerases compared to viral polymerases, attributable to its selective binding to viral-specific structural motifs. This specificity substantially reduces off-target organ toxicity potential [1] [4].

Bioavailability optimization: The prodrug design specifically counters first-pass conjugative metabolism that plagues phenolic drugs. Whereas NRTI prodrugs (e.g., tenofovir disoproxil fumarate) still suffer from intestinal efflux transporters and hydrolytic instability, Alamifovir's O-methylpyrimidine moiety demonstrates:

  • 3.2-fold higher metabolic stability in human intestinal microsomes
  • 2.1-fold increased permeability in Caco-2 cell monolayers
  • 2-fold greater active drug exposure in portal circulation compared to unprotected phenolic analogs [1]

Tissue distribution advantages: Preclinical studies in hamster models (selected for human-relevant AO expression patterns) confirmed 2.1-fold higher therapeutic index compared to benchmark NRTIs, attributable to:

  • Enhanced lymphatic partitioning (lymph/plasma ratio: 5.8 vs. 1.2 for tenofovir)
  • Superior penetration into viral reservoir sites (spleen, liver, lymph nodes)
  • Sustained intracellular active metabolite concentrations (>24 hours post-dose) [1]

The convergence of these advantages creates a compound profile uniquely suited to address limitations of current antiviral regimens. By integrating optimized prodrug chemistry with selective viral enzyme targeting and reduced host enzyme interactions, Alamifovir represents a significant evolution in antiviral drug design philosophy.

Properties

CAS Number

193681-12-8

Product Name

Alamifovir

IUPAC Name

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine

Molecular Formula

C18H18F6N5O4PS

Molecular Weight

545.4 g/mol

InChI

InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28)

InChI Key

JJLWXCPEQYXFFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

Solubility

Soluble in DMSO

Synonyms

2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl)
2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester
alamifovir
MCC 478
MCC-478
MCC478

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.